molecular formula C9H14Cl2N2O2 B2394368 Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride CAS No. 1909316-39-7

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride

Cat. No.: B2394368
CAS No.: 1909316-39-7
M. Wt: 253.12
InChI Key: IRWIXKJNCVHQHI-UHFFFAOYSA-N
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Description

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride: is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O₂ . It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a powdered form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves several steps. The starting material is usually methyl 2-methylbenzoate , which undergoes a series of reactions to introduce the hydrazinyl group at the 5-position. The reaction conditions often include the use of hydrazine hydrate as a reagent, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to maintain product quality. The final product is purified through crystallization or other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydrazine derivatives and substituted benzoates , depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to interact with various enzymes and proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

  • Methyl 5-amino-2-methylbenzoate
  • Methyl 5-nitro-2-methylbenzoate
  • Methyl 5-chloro-2-methylbenzoate

Uniqueness: Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications where the hydrazinyl functionality is required .

Biological Activity

Methyl 5-hydrazinyl-2-methylbenzoate dihydrochloride is a chemical compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12Cl2N4O2
  • Molecular Weight : Approximately 180.20 g/mol

The compound features a hydrazine functional group, which is critical for its reactivity and biological interactions. Its synthesis typically involves the reduction of methyl 5-nitro-2-methylbenzoate using hydrazine hydrate under reflux conditions in solvents like ethanol or methanol.

This compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.
  • Interaction with Nucleic Acids : The hydrazine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways crucial for tumor growth.
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, this compound may enhance the efficacy of treatment in certain breast cancer subtypes, particularly those resistant to conventional therapies .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been documented:

  • Broad-Spectrum Activity : Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, indicating its utility in developing new antimicrobial therapies.

Research Findings and Case Studies

StudyFocusFindings
Anticancer PropertiesInhibits specific enzymes involved in cancer proliferation; shows synergistic effects with doxorubicin.
Antimicrobial ActivityExhibits broad-spectrum antimicrobial properties; potential for use in treating infections.
Mechanism StudiesInteracts with nucleic acids and proteins, affecting various biochemical pathways.

Properties

IUPAC Name

methyl 5-hydrazinyl-2-methylbenzoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-6-3-4-7(11-10)5-8(6)9(12)13-2;;/h3-5,11H,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWIXKJNCVHQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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